molecular formula C8H12O3 B2377294 3-(Oxan-4-yl)prop-2-enoic acid CAS No. 856413-64-4

3-(Oxan-4-yl)prop-2-enoic acid

Cat. No.: B2377294
CAS No.: 856413-64-4
M. Wt: 156.181
InChI Key: DPGYZWXDYCAFNI-UHFFFAOYSA-N
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Description

“3-(Oxan-4-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 1278963-15-7 . It has a molecular weight of 156.18 . The IUPAC name for this compound is (2E)-3-tetrahydro-2H-pyran-4-yl-2-propenoic acid . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2,7H,3-6H2,(H,9,10)/b2-1+ . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.

Scientific Research Applications

  • Supramolecular Structure Studies : The isomers of similar compounds, such as 3-(benzoxazol-2-yl)prop-2-enoic acid, have been studied for their supramolecular structures, revealing insights into hydrogen bonding and π-π stacking interactions. These findings are significant for understanding the structural properties of related compounds like 3-(Oxan-4-yl)prop-2-enoic acid (Trujillo-Ferrara et al., 2004).

  • Synthesis and Biological Activity : Research on the synthesis and biological activity of isomers of prop-2-enoic acid derivatives, including their antiviral and immunomodulating activities, provides a basis for exploring similar applications in this compound (Modzelewska-Banachiewicz et al., 2009).

  • Chemical Synthesis Techniques : Studies on the palladium-catalysed cross-coupling of iodovinylic acids have implications for the synthesis of this compound and its derivatives, offering insights into efficient synthesis methods (Abarbri et al., 2002).

  • Photoalignment in Liquid Crystals : Research on prop-2-enoates derived from thiophene-based acids for photoalignment in nematic liquid crystals could be relevant for this compound in the field of liquid crystal displays (LCDs) (Hegde et al., 2013).

  • Nonlinear Optical Activity : The nonlinear optical (NLO) activity of similar compounds, like (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, suggests potential NLO applications for this compound in advanced material sciences (Venkatesan et al., 2016).

  • Electronic Properties for Materials Science : The synthesis and analysis of electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop-2-enoic acid provide a framework for understanding the electronic properties of this compound, relevant in materials science (Kotteswaran et al., 2016).

Safety and Hazards

The safety information for “3-(Oxan-4-yl)prop-2-enoic acid” includes several hazard statements: H315, H319, H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

(E)-3-(oxan-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2,7H,3-6H2,(H,9,10)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGYZWXDYCAFNI-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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